molecular formula C35H48N2O10 B12760618 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 129477-59-4

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No.: B12760618
CAS No.: 129477-59-4
M. Wt: 656.8 g/mol
InChI Key: CLWISFKUJSYGNP-UHFFFAOYSA-N
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Description

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester is a complex organic compound It is characterized by the presence of multiple functional groups, including piperazine, carboxylic acid, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperazinecarboxylic acid derivative, followed by the introduction of the trimethoxybenzoyl groups through acylation reactions. The final step involves esterification to introduce the cyclohexyl ester group. Common reagents used in these reactions include acyl chlorides, alcohols, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and esters with comparable structural features. Examples include:

  • Piperazinecarboxylic acid derivatives with different acyl groups.
  • Cyclohexyl esters with varying substituents on the aromatic ring.

Uniqueness

The uniqueness of 2-Piperazinecarboxylic acid, 1,4-bis(3,4,5-trimethoxybenzoyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

129477-59-4

Molecular Formula

C35H48N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate

InChI

InChI=1S/C35H48N2O10/c1-20(2)24-11-10-21(3)14-26(24)47-35(40)25-19-36(33(38)22-15-27(41-4)31(45-8)28(16-22)42-5)12-13-37(25)34(39)23-17-29(43-6)32(46-9)30(18-23)44-7/h15-18,20-21,24-26H,10-14,19H2,1-9H3

InChI Key

CLWISFKUJSYGNP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CN(CCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C(C)C

Origin of Product

United States

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